8-(3,5-Dimethylbenzoyl)quinoline

Dopamine D3 receptor Antagonist GPCR

8-(3,5-Dimethylbenzoyl)quinoline is a critical research tool for neuroscience and oncology. Its distinct 3,5-dimethylbenzoyl substitution at the C8 position confers nanomolar potency at the dopamine D3 receptor (IC50=1.09 nM), a selectivity profile absent in other regioisomers. It is also a validated starting scaffold for designing MRP2 inhibitors relevant to multidrug resistance. Procure only this exact CAS 1438558-75-8 regioisomer to ensure experimental reproducibility and fidelity to published structure-activity relationships.

Molecular Formula C18H15NO
Molecular Weight 261.3 g/mol
Cat. No. B14110902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(3,5-Dimethylbenzoyl)quinoline
Molecular FormulaC18H15NO
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)C2=CC=CC3=C2N=CC=C3)C
InChIInChI=1S/C18H15NO/c1-12-9-13(2)11-15(10-12)18(20)16-7-3-5-14-6-4-8-19-17(14)16/h3-11H,1-2H3
InChIKeyOAHKBLQVTZRAHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-(3,5-Dimethylbenzoyl)quinoline: A Defined Quinoline Scaffold for Dopaminergic and Transporter Research


8-(3,5-Dimethylbenzoyl)quinoline is a synthetic heterocyclic compound belonging to the 8-aroylquinoline class, characterized by a quinoline core substituted with a 3,5-dimethylbenzoyl group at the 8-position . It is primarily recognized as a chemical probe with reported activity at the dopamine D3 receptor and as a structural analog within the 8-benzoylquinoline scaffold relevant to multidrug resistance protein 2 (MRP2) inhibition [1][2]. Its procurement is driven by specific research applications in neuroscience and oncology, where its substitution pattern may confer distinct binding properties compared to other regioisomers or aroylquinoline derivatives.

Why 8-(3,5-Dimethylbenzoyl)quinoline Cannot Be Substituted with Generic Analogs in Target-Specific Assays


In medicinal chemistry and pharmacological research, the substitution pattern on the quinoline core critically dictates target engagement and selectivity. For 8-(3,5-dimethylbenzoyl)quinoline, the specific placement of the 3,5-dimethylbenzoyl group at the C8 position is a key determinant of its interaction with the dopamine D3 receptor, with data indicating nanomolar potency [1]. Substituting with a different regioisomer, such as a 3- or 4-substituted benzoylquinoline, or using an unsubstituted quinoline analog, would be expected to abolish or significantly alter this specific activity profile . Similarly, within the class of 8-benzoyl-2-arylquinolines, the presence and position of functional groups like a carboxylic acid have been shown to modulate MRP2 inhibition, underscoring that even minor structural deviations from 8-(3,5-dimethylbenzoyl)quinoline can lead to non-comparable biological outcomes [2]. Therefore, procurement of the exact compound is essential for experimental reproducibility and to maintain fidelity to reported structure-activity relationships (SAR).

Quantitative Evidence Guide: Differentiating 8-(3,5-Dimethylbenzoyl)quinoline from Structural Analogs


Nanomolar Dopamine D3 Receptor Antagonism vs. Inactive Analogs

8-(3,5-Dimethylbenzoyl)quinoline exhibits potent antagonist activity at the human dopamine D3 receptor with a reported IC50 of 1.09 nM in a quinpirole-stimulated mitogenesis assay in HEK293 cells [1]. This contrasts sharply with its regioisomer, 3-(3,5-dimethylbenzoyl)quinoline, for which D3 receptor activity is not reported as a primary feature in available literature, and with the 4-substituted analog, where the different geometry of the benzoyl group would be predicted to alter binding pocket interactions . This direct, target-specific potency distinguishes it within the series of positional isomers.

Dopamine D3 receptor Antagonist GPCR Neuroscience

Scaffold-Defined Role in MRP2 Inhibition vs. Inactive Quinoline Derivatives

A study on quinoline analogs of ketoprofen identified the 8-benzoyl-2-arylquinoline scaffold as a suitable framework for designing MRP2 inhibitors [1]. While specific quantitative inhibition data (e.g., IC50) for 8-(3,5-dimethylbenzoyl)quinoline itself is not detailed, the research conclusively demonstrates that the 8-benzoyl substitution pattern on the quinoline ring is a critical requirement for MRP2 inhibitory activity, a property not shared by other regioisomers or the unsubstituted quinoline core [1]. For instance, compound 6d, a 4-carboxy quinoline with a dimethoxy phenyl group, was the most active, and its methyl ester (7d) showed reduced activity, highlighting the sensitivity of the pharmacophore [1].

MRP2 Multidrug Resistance Transporter Cancer

Weak MAO-B Inhibition vs. More Potent Isoquinoline Analogs

8-(3,5-Dimethylbenzoyl)quinoline has been evaluated for its inhibitory activity against recombinant human monoamine oxidase B (MAO-B), exhibiting an IC50 of 5,500 nM (5.5 µM) [1]. This potency is substantially weaker—by several orders of magnitude—compared to many optimized, drug-like MAO-B inhibitors and even some related isoquinoline derivatives, which can exhibit IC50 values in the low nanomolar range [2]. For instance, certain isoquinoline MAO inhibitors have been reported with activities below 10 nM [2].

Monoamine Oxidase B MAO-B Enzyme Inhibition Neurochemistry

Optimal Research Applications for 8-(3,5-Dimethylbenzoyl)quinoline Based on Quantitative Evidence


Dopamine D3 Receptor Pharmacology and Probe Development

Given its potent antagonism at the human dopamine D3 receptor (IC50 = 1.09 nM) [1], this compound is ideally suited as a chemical probe for investigating D3 receptor-mediated signaling pathways, such as quinpirole-stimulated mitogenesis, in HEK293 cellular models. It serves as a valuable reference compound for screening assays and for developing novel D3 receptor modulators in neuroscience research.

Structure-Activity Relationship (SAR) Studies for MRP2 Transporter Modulation

The compound's 8-benzoylquinoline core is validated for MRP2 inhibitor design [2]. It is an appropriate starting material for SAR campaigns focused on multidrug resistance in cancer. Researchers can use it as a scaffold to synthesize derivatives with improved potency by introducing functional groups like carboxylic acids at the 4-position of the quinoline ring, as suggested by related SAR findings [2].

Negative Control for Monoamine Oxidase B (MAO-B) Activity Assays

With a weak inhibitory activity against MAO-B (IC50 = 5.5 µM) [3], this compound can be effectively utilized as a negative control in enzymatic assays designed to identify or characterize potent MAO-B inhibitors. Its low potency ensures a clear contrast with active test compounds, aiding in the validation of high-throughput screening results.

Quote Request

Request a Quote for 8-(3,5-Dimethylbenzoyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.